Type-I′ β-Bend Conformation of D-Pro-D-Ala vs. Poly(Pro)ₙ II Extended Conformation of L-Pro-L-Ala
X-ray crystallography of terminally protected Pro-Ala dipeptide sequences demonstrates that the homochiral D-Pro-D-Ala sequence adopts a folded type-I′ β-bend conformation, whereas the all-L counterpart L-Pro-L-Ala adopts a semi-extended poly-(Pro)ₙ II conformation [1]. The N-isobutyryl-D-prolyl-D-alanyl-L-alanine tert-butylester (containing the D-Pro-D-Ala core) crystallized in monoclinic space group P2₁ with unit cell dimensions a = 6.241(1) Å, b = 9.657(2) Å, c = 19.031(2) Å, β = 93.5(2)°, Z = 2 [1]. In contrast, N-acetyl-L-prolyl-L-alanine tert-butylamide crystallized in orthorhombic space group P2₁2₁2₁ with a = 8.950(2) Å, b = 27.772(3) Å, c = 6.887(2) Å, Z = 4 [1]. The 19 Å c-axis of the D-Pro-D-Ala analog vs. the 6.887 Å c-axis of the L-Pro-L-Ala analog quantitatively reflects the folded vs. extended backbone geometry. This conformational divergence establishes that Z-D-Pro-D-Ala-OH serves as a validated β-turn inducer, whereas Z-Pro-Ala-OH functions as an extended-strand building block — a distinction critical for de novo peptide fold design.
| Evidence Dimension | Peptide backbone conformation and unit cell dimensions |
|---|---|
| Target Compound Data | Type-I′ β-bend; space group P2₁; a = 6.241(1) Å, b = 9.657(2) Å, c = 19.031(2) Å, β = 93.5(2)°, Z = 2 (N-isobutyryl-D-Pro-D-Ala-L-Ala-OtBu) |
| Comparator Or Baseline | Poly-(Pro)ₙ II semi-extended; space group P2₁2₁2₁; a = 8.950(2) Å, b = 27.772(3) Å, c = 6.887(2) Å, Z = 4 (N-acetyl-L-Pro-L-Ala-NHtBu) |
| Quantified Difference | Change in c-axis dimension: 19.031 Å (folded, D-Pro-D-Ala) vs. 6.887 Å (extended, L-Pro-L-Ala) — a ≈2.76-fold difference |
| Conditions | Single-crystal X-ray diffraction; direct methods solution; least-squares refinement R factors 0.040 (D-analog) and 0.043 (L-analog) |
Why This Matters
Procurement of the D-Pro-D-Ala stereoisomer is mandatory for applications requiring a β-turn nucleation site, because the all-L analog cannot recapitulate this folded geometry and will misdirect the peptide backbone trajectory.
- [1] Crisma, M., Valle, G., Formaggio, F., & Toniolo, C. (1997). Conformational characteristics of the -Pro-Ala- dipeptide sequence. Zeitschrift für Kristallographie - Crystalline Materials, 212(1), 1-6. View Source
